Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluorine atom, a phenylsulfamoyl group, and an ethyl ester group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorine atom, and attachment of the phenylsulfamoyl and ethyl ester groups. Common synthetic routes may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.
Attachment of the Phenylsulfamoyl Group: This step may involve sulfonation reactions followed by coupling with a phenyl group.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or phenylsulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.
Industry: It may be used in the development of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and phenylsulfamoyl group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate: Characterized by the presence of a fluorine atom and phenylsulfamoyl group.
Ethyl 4-chloro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-fluoro-3-(methylsulfamoyl)-1-benzothiophene-2-carboxylate: Similar structure but with a methylsulfamoyl group instead of phenylsulfamoyl.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14FNO4S2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(14-12(18)9-6-10-13(14)24-15)25(21,22)19-11-7-4-3-5-8-11/h3-10,19H,2H2,1H3 |
InChI Key |
FWHQLNVGAUHKCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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